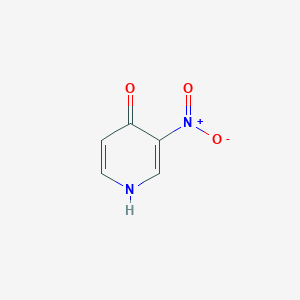

4-Hydroxy-3-nitropyridine

Vue d'ensemble

Description

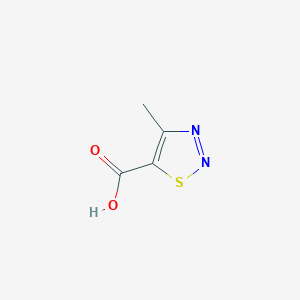

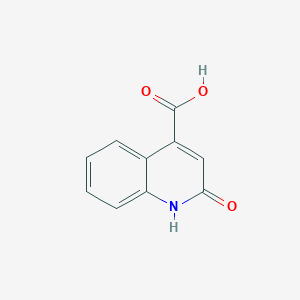

4-Hydroxy-3-nitropyridine is a chemical compound that belongs to the class of nitropyridines, which are characterized by the presence of a nitro group (-NO2) attached to a pyridine ring. Pyridine is a heterocyclic aromatic compound with a structure similar to benzene, except for the inclusion of a nitrogen atom in the ring. The hydroxy group (-OH) in 4-hydroxy-3-nitropyridine adds additional chemical properties, such as increased polarity and the potential for hydrogen bonding.

Synthesis Analysis

The synthesis of nitropyridine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 4'-nitro-2,2':6',2''-terpyridines, which are structurally related to 4-hydroxy-3-nitropyridine, has been reported using bromo-bipyridines as starting materials . These compounds have been used to prepare homo- and heteroleptic ruthenium(II) and iron(II) complexes, indicating the versatility of nitropyridines in coordination chemistry.

Molecular Structure Analysis

The molecular structure of nitropyridine derivatives has been extensively studied using X-ray crystallography and density functional theory (DFT). For example, the structure of 4'-amino-2,2':6',2''-terpyridine, a compound related to 4-hydroxy-3-nitropyridine, has been determined by X-ray analysis, revealing unusual internal angles between the rings due to hydrogen bonding . Similarly, vibrational spectroscopic studies and quantum chemical calculations have been performed on various nitropyridine derivatives to understand their conformational stability and molecular properties .

Chemical Reactions Analysis

Nitropyridines undergo a variety of chemical reactions, including photochemical reduction and electrophilic substitution. The photochemical reduction of 4-nitropyridine in hydrochloric acid-isopropyl alcohol solutions has been shown to yield 4-hydroxylaminopyridine quantitatively . Additionally, the nitration of hydroxypyridine derivatives has been explored, demonstrating the influence of substituents on the orientation of nitro group addition .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitropyridines are influenced by their functional groups. Vibrational spectroscopy, such as FT-IR and FT-Raman, has been used to study the bond strength and molecular stability of these compounds . The presence of nitro and hydroxy groups affects the electron density distribution, as evidenced by natural bond orbital (NBO) analysis and molecular electrostatic potential (ESP) mapping . These analyses provide insights into the reactivity and interaction potential of nitropyridines.

Applications De Recherche Scientifique

Application 1: Synthesis of 4-Ethoxy-3-nitropyridine and 4-Chloro-3-nitropyridine

- Summary of the Application: 4-Hydroxy-3-nitropyridine is used as a starting material in the synthesis of 4-ethoxy-3-nitropyridine and 4-chloro-3-nitropyridine .

- Methods of Application: The synthesis involves treating 4-Hydroxy-3-nitropyridine with phosphorus pentachloride (PCl5) followed by ethanol to obtain 4-ethoxy-3-nitropyridine. It can also be used to prepare 4-chloro-3-nitropyridine by treating with PCl5-POCl3 (phosphorus oxychloride) .

- Results or Outcomes: The result of this process is the successful synthesis of 4-ethoxy-3-nitropyridine and 4-chloro-3-nitropyridine .

Application 2: Two-step Continuous Flow Synthesis of 4-Nitropyridine

- Summary of the Application: 4-Nitropyridine is an excellent starting material for the preparation of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines .

- Methods of Application: The pathway to 4-nitropyridine via the pyridine N-oxide involves two steps, including a nitration step and a reduction step . The nitration reaction is a key step and with the use of HNO3 – H2SO4 mixed acid as the nitration reagent is usually exothermic and at higher temperatures, which can result in polynitration .

- Results or Outcomes: The result of this process is the successful synthesis of 4-nitropyridine .

Application 3: Synthesis of Antihypertensive Drugs

- Summary of the Application: 4-Hydroxy-3-Nitropyridine is used as an intermediate in the synthesis of various antihypertensive drugs, such as prazosin, terazosin, and doxazosin .

- Methods of Application: The synthesis of these drugs involves the reaction between 4-Hydroxy-3-Nitropyridine and various reagents in the presence of a base, followed by a series of steps to yield the final product .

- Results or Outcomes: The result of this process is the successful synthesis of antihypertensive drugs .

Application 4: Synthesis of Antipsychotic Drugs

- Summary of the Application: 4-Hydroxy-3-Nitropyridine is used in the synthesis of the antipsychotic drug, risperidone, which is used in the treatment of schizophrenia and bipolar disorder .

- Methods of Application: The synthesis of risperidone involves the reaction between 4-Hydroxy-3-Nitropyridine and other reagents, followed by a series of steps to yield the final product .

- Results or Outcomes: The result of this process is the successful synthesis of risperidone .

Application 5: Wastewater Treatment

- Summary of the Application: 4-Hydroxy-3-Nitropyridine is used as a cleaning agent in wastewater treatment plants .

- Methods of Application: The specific methods of application in wastewater treatment may vary depending on the specific requirements of the treatment process .

- Results or Outcomes: The use of 4-Hydroxy-3-Nitropyridine in wastewater treatment can help in the effective removal of contaminants .

Application 6: Synthesis of Antifungal Drugs

- Summary of the Application: 4-Hydroxy-3-Nitropyridine is used as an intermediate in the synthesis of various antifungal drugs .

- Methods of Application: The synthesis of these drugs involves the reaction between 4-Hydroxy-3-Nitropyridine and various reagents in the presence of a base, followed by a series of steps to yield the final product .

- Results or Outcomes: The result of this process is the successful synthesis of antifungal drugs .

Application 7: Synthesis of Anti-inflammatory Drugs

- Summary of the Application: 4-Hydroxy-3-Nitropyridine is used in the synthesis of various anti-inflammatory drugs .

- Methods of Application: The synthesis of these drugs involves the reaction between 4-Hydroxy-3-Nitropyridine and various reagents in the presence of a base, followed by a series of steps to yield the final product .

- Results or Outcomes: The result of this process is the successful synthesis of anti-inflammatory drugs .

Safety And Hazards

Orientations Futures

4-Hydroxy-3-nitropyridine is a key intermediate in medicinal products . Its synthesis can be safely scaled up using continuous flow methodology, which minimizes the accumulation of the highly energetic and potentially explosive nitration product . This approach allows for the production of 0.716 kg 4-nitropyridine product per day from pyridine N-oxide with 83% yield and high selectivity in a continuous flow system .

Propriétés

IUPAC Name |

3-nitro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-5-1-2-6-3-4(5)7(9)10/h1-3H,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUWOLBZMQDGRFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10935319 | |

| Record name | 3-Nitro-4(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10935319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-3-nitropyridine | |

CAS RN |

5435-54-1, 15590-90-6 | |

| Record name | 3-Nitro-4-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5435-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 15590-90-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155707 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5435-54-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21465 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Nitro-4(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10935319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B106751.png)